2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile
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Overview
Description
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor using reagents such as Umemoto’s reagents or other trifluoromethylating agents . The reaction conditions often include the use of a base and a solvent, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic trifluoromethylation and sulfonylation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of sulfide analogs.
Common Reagents and Conditions
Trifluoromethylation: Reagents such as Umemoto’s reagents, trifluoromethyl iodide, and trifluoromethyl sulfonates are commonly used.
Sulfonylation: Sulfonyl chlorides and sulfonic acids are typical reagents for introducing the methylsulfonyl group.
Major Products
The major products formed from these reactions include various substituted benzonitriles, sulfone derivatives, and sulfide analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act by inhibiting enzymes or receptors, while in agrochemicals, it may disrupt biological pathways in target organisms . The trifluoromethyl group often enhances the compound’s binding affinity and selectivity for its targets, while the methylsulfonyl group can modulate its solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-4-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-(Trifluoromethyl)benzonitrile
Uniqueness
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl and methylsulfonyl groups on the benzonitrile core. This unique arrangement imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly valuable in specialized applications .
Properties
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHTNWNGBLUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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